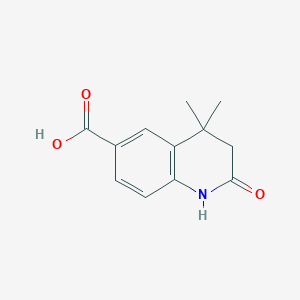
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound that features a purine base linked to a cyclopropyl group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, which is then functionalized to introduce the methylene bridge and cyclopropyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study the interactions between purine bases and other biomolecules. It may serve as a model compound for understanding the behavior of nucleotides and nucleosides in various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its purine base is structurally similar to those found in DNA and RNA, making it a candidate for antiviral or anticancer drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors that recognize purine bases, thereby modulating their activity. The methylene bridge and cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cyclopropylmethanol: A simpler compound that shares the cyclopropyl group but lacks the purine base.
6-Aminopurine:
Uniqueness
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is unique due to its combination of a purine base with a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11N5O |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
[(2Z)-2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)/b6-2- |
Clave InChI |
BOCARSGZHMZWCE-KXFIGUGUSA-N |
SMILES isomérico |
C\1C(/C1=C\N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)










